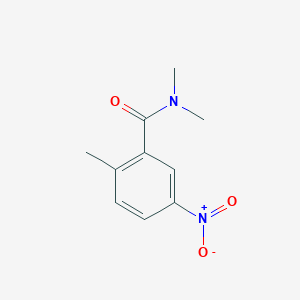

n,n,2-trimethyl-5-nitrobenzamide

Description

BenchChem offers high-quality n,n,2-trimethyl-5-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n,n,2-trimethyl-5-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N,2-trimethyl-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-7-4-5-8(12(14)15)6-9(7)10(13)11(2)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIKLTIIGANXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mass Spectrometry of N,N,2-trimethyl-5-nitrobenzamide

Introduction

N,N,2-trimethyl-5-nitrobenzamide is an aromatic amide with a molecular structure that presents interesting challenges and opportunities for mass spectrometric analysis. As a member of the benzamide family, it shares a core structure with numerous compounds of pharmaceutical and industrial significance. The presence of a nitro group and methyl substituents on both the aromatic ring and the amide nitrogen introduces specific fragmentation pathways that can be elucidated through careful mass spectrometric investigation. This guide provides a comprehensive overview of the analytical strategies and expected outcomes for the mass spectrometric analysis of this compound, intended for researchers, scientists, and professionals in drug development.

This document will delve into the theoretical and practical aspects of analyzing N,N,2-trimethyl-5-nitrobenzamide using both hard and soft ionization techniques, namely Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding the fundamental principles of fragmentation for aromatic amides and nitro compounds, we can predict and interpret the resulting mass spectra to achieve unambiguous structural confirmation.

Molecular Structure and Properties

A thorough understanding of the analyte's structure is paramount to predicting its behavior in the mass spectrometer.

Figure 1: Chemical structure of N,N,2-trimethyl-5-nitrobenzamide.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₃ | Calculated |

| Monoisotopic Mass | 208.0848 g/mol | Calculated |

| Molecular Weight | 208.21 g/mol | Calculated |

Experimental Design: A Dichotomy of Ionization

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound. For N,N,2-trimethyl-5-nitrobenzamide, both Electron Ionization (EI) and Electrospray Ionization (ESI) offer unique and complementary information.

Figure 2: General experimental workflow for the mass spectrometric analysis of N,N,2-trimethyl-5-nitrobenzamide.

Protocol 1: Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS)

EI is a high-energy, "hard" ionization technique that induces extensive fragmentation.[1] This is invaluable for structural elucidation as the fragmentation patterns are often unique to a specific molecule.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of N,N,2-trimethyl-5-nitrobenzamide (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

GC Separation:

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This standard energy ensures reproducible fragmentation patterns that can be compared to library spectra.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Protocol 2: Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS)

ESI is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal fragmentation.[2] This is ideal for confirming the molecular weight of the analyte.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of N,N,2-trimethyl-5-nitrobenzamide (approximately 10 µg/mL) in a solvent mixture compatible with reverse-phase chromatography (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial for promoting protonation.

-

LC Separation (Optional, for complex mixtures):

-

Column: A C18 reverse-phase column.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: A suitable gradient from 10% to 90% B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas Temperature: 325 °C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

Mass Range: Scan from m/z 100 to 300.

-

For fragmentation data, tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion (m/z 209.1) and subjecting it to collision-induced dissociation (CID).

-

Interpretation of Mass Spectra

Electrospray Ionization (ESI) Spectrum: The Molecular Ion

Under positive ion ESI conditions, N,N,2-trimethyl-5-nitrobenzamide is expected to readily protonate, likely on the amide oxygen or nitrogen, to form the protonated molecule [M+H]⁺.

| Ion | Expected m/z |

| [M+H]⁺ | 209.0921 |

The observation of this ion at a high relative abundance provides strong evidence for the molecular weight of the compound. High-resolution mass spectrometry can be used to confirm the elemental composition (C₁₀H₁₃N₂O₃⁺).

Electron Ionization (EI) Spectrum: A Cascade of Fragments

The 70 eV EI mass spectrum will be significantly more complex than the ESI spectrum, providing a detailed fingerprint of the molecule. The fragmentation pathways are dictated by the relative stabilities of the resulting ions and neutral losses.

Key Fragmentation Pathways:

-

α-Cleavage at the Amide Nitrogen: A primary fragmentation pathway for tertiary amides is the cleavage of the N-C bonds.

-

Loss of a methyl radical (•CH₃): This would result in an ion at m/z 193.0719.

-

Loss of the dimethylamino group (•N(CH₃)₂): This leads to the formation of the 2-methyl-5-nitrobenzoyl cation, a highly stable acylium ion, which is expected to be a prominent peak.

-

-

Fragmentation of the Aromatic Ring and Nitro Group:

-

Loss of NO₂ (46 Da): A common fragmentation for nitroaromatic compounds is the loss of a nitro radical.[3]

-

Loss of NO (30 Da): Another characteristic fragmentation of nitroaromatics.[3]

-

Formation of the Benzoyl Cation and subsequent loss of CO: Aromatic amides often form a stable benzoyl cation, which can then lose carbon monoxide (28 Da).[4][5]

-

Predicted Fragmentation Scheme:

Figure 3: Predicted major fragmentation pathways for N,N,2-trimethyl-5-nitrobenzamide under Electron Ionization.

Table of Expected Fragments:

| m/z (Monoisotopic) | Proposed Structure | Fragmentation Pathway |

| 208.0848 | [C₁₀H₁₂N₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 193.0613 | [C₉H₉N₂O₃]⁺ | M⁺˙ - •CH₃ |

| 178.0739 | [C₁₀H₁₂NO₂]⁺˙ | M⁺˙ - NO |

| 164.0504 | [C₈H₈NO₂]⁺ | M⁺˙ - •N(CH₃)₂ (Acylium ion) |

| 162.0912 | [C₁₀H₁₂O]⁺˙ | M⁺˙ - NO₂ |

| 134.0395 | [C₈H₆O]⁺ | [m/z 164] - NO |

| 105.0334 | [C₇H₅O]⁺ | [m/z 164] - NO₂ - H |

| 77.0391 | [C₆H₅]⁺ | [m/z 105] - CO |

The base peak in the EI spectrum is likely to be the acylium ion at m/z 164, due to the stability of the positive charge on the carbonyl carbon and the facile loss of the dimethylamino radical.

Conclusion

The mass spectrometric analysis of N,N,2-trimethyl-5-nitrobenzamide is a multi-faceted process that can yield a wealth of structural information. By employing a dual-pronged approach with both soft (ESI) and hard (EI) ionization techniques, a complete picture of the molecule can be obtained. ESI-MS is the method of choice for unequivocally determining the molecular weight via the observation of the protonated molecule [M+H]⁺. In contrast, EI-MS provides a detailed fragmentation pattern that serves as a structural fingerprint, allowing for confirmation of the connectivity of the various functional groups. The predicted fragmentation pathways, dominated by α-cleavage at the amide and characteristic losses from the nitro group, provide a robust framework for the interpretation of experimental data. This guide equips the researcher with the foundational knowledge and practical protocols to successfully analyze N,N,2-trimethyl-5-nitrobenzamide and related compounds, contributing to the advancement of chemical and pharmaceutical research.

References

-

Journal of Chemical and Pharmaceutical Research. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Todua, N., et al. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid Communications in Mass Spectrometry, 25(9), 1245-1252. Available at: [Link]

-

Letzel, T., et al. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 54(8), 611-633. Available at: [Link]

-

YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available at: [Link]

-

ResearchGate. (2012). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Available at: [Link]

-

Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Analyst. Available at: [Link]

-

Canadian Science Publishing. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3619. Available at: [Link]

-

ResearchGate. (2010). Electron ionization mass spectra of derivatives of sulfabenzamide and related compounds: unusual rearrangement involving migration of carbonyl O-atom. Available at: [Link]

-

Analytical Chemistry. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Available at: [Link]

-

da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Journal of the Brazilian Chemical Society, 29(11), 2354-2364. Available at: [Link]

-

PubMed. (1996). Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954. Biochemical Pharmacology, 51(10), 1371-1378. Available at: [Link]

-

YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Available at: [Link]

-

PubMed. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid Communications in Mass Spectrometry, 25(9), 1245-1252. Available at: [Link]

-

Mississippi State University. (2019). Characterization of Small Molecules and Ions by Atmospheric Pressure Ionization-Mass Spectrometry. Available at: [Link]

-

ResearchGate. (2012). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. Available at: [Link]

-

ACS Publications. (1970). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 92(11), 3292-3297. Available at: [Link]

-

ResearchGate. (2023). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. Available at: [Link]

-

Wikipedia. Electrospray ionization. Available at: [Link]

-

ResearchGate. (1967). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Available at: [Link]

-

YouTube. (2022). Lec-6 || Chemical ionization || Mechanism of CI || Ionizing gases || Advantages. Available at: [Link]

-

Research and Reviews: Journal of Chemistry. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Available at: [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]

-

PubChem. 2-Nitrobenzamide. Available at: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

PubChem. 2-Methyl-5-nitrobenzaldehyde. Available at: [Link]

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Available at: [Link]

Sources

Introduction: The Benzamide Scaffold and the Potent Influence of the Nitro Group

An In-Depth Technical Guide to the Biological Activity of Substituted Nitrobenzamides

The benzamide framework is a quintessential "privileged structure" in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents across diverse disease areas.[1] Its synthetic tractability and ability to form key hydrogen bonds with biological targets have cemented its role in drug design. The introduction of a nitro (NO₂) group to this core, however, dramatically transforms its electronic and physicochemical properties, unlocking a vast spectrum of potent biological activities.[1][2]

The nitro group is a powerful electron-withdrawing moiety that profoundly alters the electron distribution of the benzamide molecule.[1] This modification can enhance interactions with enzymatic targets, modulate metabolic stability, and, most notably, function as a bioreductive "warhead".[1][3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the multifaceted biological activities of substituted nitrobenzamides. We will delve into their mechanisms of action, structure-activity relationships (SAR), and key therapeutic applications, supported by quantitative data and detailed experimental protocols to empower further research and development.

Core Mechanism of Action: Bioreductive Activation

A predominant mechanism underpinning the broad-spectrum activity of many nitroaromatic compounds, including nitrobenzamides, is bioreductive activation.[1] This process is particularly crucial for their antimicrobial and anticancer effects. The nitro group itself is relatively inert, but within the reducing environments of microbial cells or hypoxic tumors, it can be enzymatically reduced to generate highly reactive and cytotoxic species.[1][3]

The process typically involves a one-electron reduction of the nitro group to form a nitro radical anion.[1] This radical can then undergo further reduction to produce nitroso and hydroxylamine intermediates.[1] These reactive species are capable of causing widespread, indiscriminate damage to cellular macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death.[1][3] This dual nature of the nitro group—acting as a pharmacophore when activated and a potential toxicophore if activation is not selective—is a central theme in its study.

Caption: Bioreductive activation pathway of nitrobenzamides.

Therapeutic Applications and Quantitative Data

Antimicrobial Activity

Nitro-containing compounds have long been a vital part of the antimicrobial arsenal.[1] Their efficacy against a wide range of pathogens, including bacteria, fungi, and parasites, is well-documented.[2]

Antimycobacterial Activity: A significant area of research has been the development of nitrobenzamides as potent agents against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis.[4][5] Many of these compounds function as inhibitors of Decaprenylphosphoryl-β-D-ribofuranose 2′-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[5] The activity is highly dependent on the substitution pattern, with 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives showing exceptional potency.[5]

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| A6 | MTB H37Rv | < 0.016 | [4] |

| A11 | MTB H37Rv | < 0.016 | [4] |

| C1 | MTB H37Rv | < 0.016 | [4] |

| C4 | MTB H37Rv | < 0.016 | [4] |

| 3,5-dinitro-N-hexylbenzamide | MTB H37Rv | 0.016 | [5] |

General Antibacterial Activity: The broad applicability of nitrobenzamides extends to other bacteria. The mechanism often involves the generation of reactive radicals following bioreduction within the bacterial cell.[3] For instance, derivatives of 4-nitrobenzamide have demonstrated good inhibitory action against both Gram-positive and Gram-negative bacteria.[6]

Anticancer Activity

The hypoxic (low oxygen) microenvironment of solid tumors provides an ideal setting for the selective activation of nitrobenzamide-based prodrugs.[1] Cellular reductases that are overexpressed in these conditions can efficiently reduce the nitro group, leading to localized production of cytotoxic species and targeted tumor cell killing.[1]

Several substituted nitrobenzamides have shown potent inhibitory activities against a range of cancer cell lines.[7] For example, a series of 4-substituted-3-nitrobenzamide derivatives demonstrated significant anti-tumor effects against human colon (HCT-116), melanoma (MDA-MB435), and leukemia (HL-60) cell lines.[7]

| Compound ID | Cancer Cell Line | GI₅₀ (µM) | Reference |

| 4a | HCT-116 | 2.111 | [7] |

| 4a | MDA-MB435 | 1.904 | [7] |

| 4a | HL-60 | 2.015 | [7] |

| 4g | MDA-MB435 | 1.008 | [7] |

| 4g | HL-60 | 1.993 | [7] |

Anti-inflammatory Activity

Substituted nitrobenzamides have also been identified as potent anti-inflammatory agents.[1] Their mechanism in this context often involves the modulation of key inflammatory signaling pathways. Certain derivatives are effective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme that produces large quantities of nitric oxide (NO) during inflammation.[1] By inhibiting iNOS, these compounds can mitigate NO-induced tissue damage. Furthermore, some nitrobenzamides can suppress the production of the pro-inflammatory cytokine TNF-α by inhibiting the transcription factor NF-κB.[1]

Caption: Inhibition of the NF-κB inflammatory pathway.

Antiviral Activity

The therapeutic reach of nitro-aromatic compounds also includes antiviral applications.[8][9] Nitazoxanide, a nitrothiazolide drug, is a prime example of a first-in-class broad-spectrum antiviral agent.[9] It has demonstrated efficacy against a wide range of RNA and DNA viruses, including influenza A and B, coronaviruses, and hepatitis B and C.[9] The mechanism often involves targeting host-regulated processes essential for viral replication, making it less susceptible to viral resistance.[9] Similarly, novel nitrobenzoxadiazole derivatives have been identified as potent inhibitors of influenza A virus replication.[8]

Structure-Activity Relationships (SAR)

Optimizing the biological activity of nitrobenzamides requires a deep understanding of their SAR. The potency and selectivity of these compounds are highly sensitive to the number, position, and chemical nature of substituents on the benzamide core.[1][10]

-

Role of the Nitro Group: The presence and position of the nitro group are often critical. For antimycobacterial activity, a nitro group at the 3-position is crucial, and activity is significantly enhanced in 3,5-dinitro derivatives.[5] Relocating the nitro group to the 4-position can lead to a substantial loss of activity.[5]

-

Lipophilicity: The overall lipophilicity of the molecule plays a key role in its ability to penetrate microbial cell walls or cross cellular membranes.[11] For N-alkyl nitrobenzamides, optimal antimycobacterial activity is often observed with alkyl chains of intermediate length (six to ten carbons), balancing membrane permeation with aqueous solubility.[11]

-

Bioisosteric Replacement: To mitigate potential toxicity concerns associated with the nitro group, researchers have explored replacing it with bioisosteres. Substituting a nitro group with a trifluoromethyl (CF₃) group, for example, has been shown to maintain comparable antimycobacterial activity while potentially improving the pharmacokinetic or toxicological profile.[11]

Experimental Protocols: A Practical Guide

The following protocols are foundational for the synthesis and evaluation of substituted nitrobenzamides. They are designed to be self-validating by including appropriate controls.

General Synthesis of N-Substituted Nitrobenzamides

This protocol describes a common method for synthesizing nitrobenzamides via the reaction of a nitro-substituted benzoyl chloride with a desired amine.

Causality: The reaction is a nucleophilic acyl substitution where the lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, a highly reactive starting material. The use of a mild base like pyridine or triethylamine is crucial to neutralize the HCl byproduct, driving the reaction to completion.

Methodology:

-

Preparation of Acyl Chloride: In a round-bottom flask under an inert atmosphere (N₂), suspend the desired nitrobenzoic acid (1.0 eq) in thionyl chloride (SOCl₂, 3-5 eq). Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reflux the mixture for 2-3 hours until the solution becomes clear.

-

Remove the excess SOCl₂ under reduced pressure to obtain the crude nitrobenzoyl chloride. Use this directly in the next step.

-

Amide Formation: Dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF) in a separate flask cooled to 0 °C.

-

Slowly add a solution of the crude nitrobenzoyl chloride in the same solvent to the amine solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the pure substituted nitrobenzamide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.[4][12]

Causality: By exposing a standardized inoculum of a microorganism to serial dilutions of the test compound, one can identify the precise concentration at which bacteriostatic or fungistatic activity occurs. Including a growth control (no compound) validates that the media and inoculum are viable, while a sterility control (no inoculum) ensures the media is not contaminated.

Methodology:

-

Preparation: Prepare a two-fold serial dilution of the test nitrobenzamide compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). The final volume in each well should be 100 µL.

-

Reserve wells for a positive control (growth control, media with inoculum only) and a negative control (sterility control, media only).

-

Inoculation: Prepare a standardized microbial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate all wells except the sterility control with 100 µL of the diluted microbial suspension.

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic potential.[1]

Causality: The assay relies on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantification of cytotoxicity.[1]

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the nitrobenzamide compound in the cell culture medium. Replace the old medium with 100 µL of medium containing the various compound concentrations. Include wells with untreated cells (vehicle control).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Caption: A typical workflow for nitrobenzamide drug discovery.

Conclusion and Future Directions

Substituted nitrobenzamides represent a versatile and powerful class of biologically active molecules with demonstrated potential in antimicrobial, anticancer, anti-inflammatory, and antiviral applications.[1][2] Their activity is often driven by the unique bioreductive properties of the nitro group, a feature that can be exploited for selective targeting of pathogens or hypoxic tumors.[1][3] A thorough understanding of the structure-activity relationships is paramount for enhancing potency while mitigating potential off-target toxicity.[10][11] Future research will likely focus on the development of novel derivatives with improved safety profiles, perhaps through the use of advanced prodrug strategies or bioisosteric replacement of the nitro moiety. The detailed protocols and compiled data within this guide serve as a foundational resource to support and accelerate these critical drug discovery and development efforts.

References

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022-06-05). Available from: [Link]

-

Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Available from: [Link]

-

Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives | Request PDF - ResearchGate. (2025-08-09). Available from: [Link]

-

Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - NIH. Available from: [Link]

-

4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem. Available from: [Link]

-

Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - MDPI. Available from: [Link]

-

Shifting the PPARγ conformational ensemble toward a transcriptionally repressive state improves covalent inhibitor efficacy | eLife. (2026-01-21). Available from: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - ResearchGate. (2025-12-22). Available from: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - OUCI. Available from: [Link]

-

Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity - International Journal of Pharmacy and Biological Sciences. Available from: [Link]

-

Antiviral and Antimicrobial Activities of New Nitrobutane Derivatives - ResearchGate. (2025-08-08). Available from: [Link]

-

Nitro-Group-Containing Thiopeptide Derivatives as Promising Agents to Target Clostridioides difficile - PubMed. (2022-05-19). Available from: [Link]

-

Structure−Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[ e ]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction with E. c oli Nitroreductase | Request PDF - ResearchGate. (2025-08-06). Available from: [Link]

-

Mechanism of reaction involved in the synthesis of nitrobenzamide derivatives. Available from: [Link]

-

Anti-influenza A virus activity and structure–activity relationship of a series of nitrobenzoxadiazole derivatives - PubMed Central. Available from: [Link]

-

Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity - PubMed. Available from: [Link]

-

Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed. (2021-04-15). Available from: [Link]

-

Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K | Journal of Chemical & Engineering Data - ACS Publications. (2019-03-19). Available from: [Link]

-

Nitazoxanide: a first-in-class broad-spectrum antiviral agent - PubMed. Available from: [Link]

-

Structure–Activity Relationships in Nitro-Aromatic Compounds - ResearchGate. Available from: [Link]

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - MDPI. Available from: [Link]

-

An Extension Study to Assess Long-term Safety, Tolerability, and Efficacy of KarXT in Adult Patients With Schizophrenia (EMERGENT-4) | ClinicalTrials.gov. Available from: [Link]

-

Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - NIH. (2023-08-23). Available from: [Link]

-

Mechanism of action of anti-influenza benzamidine derivatives - PubMed. Available from: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Available from: [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (2025-03-25). Available from: [Link]

-

Examples of nitro compounds with antioxidant activity. - ResearchGate. Available from: [Link]

-

Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives - MDPI. (2024-07-21). Available from: [Link]

-

Antifungal activity of substituted nitrobenzenes and anilines - PubMed. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]

- 5. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpbs.com [ijpbs.com]

- 7. researchgate.net [researchgate.net]

- 8. Anti-influenza A virus activity and structure–activity relationship of a series of nitrobenzoxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitazoxanide: a first-in-class broad-spectrum antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Foundational Characterization of Novel Nitro Compounds

Foreword: Beyond the Blueprint

In the realm of drug development and materials science, the introduction of a novel chemical entity is both a moment of profound opportunity and a call for rigorous scientific scrutiny. This is particularly true for nitro compounds, a class of molecules whose rich chemical reactivity has positioned them as critical intermediates, pharmacophores, and high-energy materials.[1][2][3] The very electronic properties that make them versatile—the potent electron-withdrawing nature of the nitro group—also imbue them with potential hazards that demand our respect and a systematic approach to their investigation.[3][4]

This guide is not a rigid checklist. It is a dynamic framework, born from field-proven insights, designed to guide the researcher through the foundational characterization of a newly synthesized nitro compound. We will move beyond simply listing procedures; we will delve into the why behind each experimental choice, ensuring that every step is part of a self-validating system. Our objective is to build a comprehensive, multi-faceted understanding of the molecule, from its synthesis and purity to its structural, thermal, and electrochemical identity, all while upholding the highest standards of safety.

Section 1: Synthesis and Purification — Establishing a Pure Foundation

The journey of characterization begins with the molecule's creation and isolation. The integrity of all subsequent data hinges on the purity of the starting material.

The Rationale of Synthesis

The synthesis of novel nitro compounds typically involves electrophilic nitration, where a mixture of nitric and sulfuric acid generates the reactive nitronium ion (NO₂⁺) to substitute onto an aromatic substrate.[1][5] However, a myriad of other methods exist, including the oxidation of primary amines or the Zinke nitration for specific precursors.[1][2]

The choice of synthetic route is a strategic one, dictated by factors such as:

-

Substrate Reactivity: Electron-rich aromatic systems are amenable to standard nitration, while more complex or sensitive substrates may require milder, specialized conditions to prevent side reactions or degradation.

-

Regioselectivity: The desired position of the nitro group on the molecule will influence the choice of reagents and reaction conditions.[1]

-

Scalability and Safety: The intended scale of the synthesis and the thermal hazards of the reaction must be considered from the outset.

The Imperative of Purification: Isolating the Target

A crude reaction mixture is a collection of the desired product, unreacted starting materials, byproducts, and reagents. Purification is non-negotiable. Column chromatography is a workhorse technique for this purpose, separating compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (an eluting solvent).[6][7]

The principle is rooted in polarity: more polar compounds adhere more strongly to the polar silica gel and thus elute more slowly, while less polar compounds travel through the column more quickly.[6]

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pour the slurry into a glass column, allowing the silica to settle into a uniform, packed bed. Drain the excess solvent until it is level with the top of the silica.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Carefully apply this solution to the top of the silica bed.

-

Elution: Begin adding the mobile phase (eluent) to the top of the column. The polarity of the eluent is critical; often, a gradient of increasing polarity (e.g., from pure hexane to an ethyl acetate/hexane mixture) is used to selectively elute compounds of varying polarities.

-

Fraction Collection: Collect the eluting solvent in a series of fractions.

-

Purity Analysis: Analyze each fraction using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified novel nitro compound.

Caption: General workflow for the synthesis and purification of a novel nitro compound.

Section 2: Physicochemical & Thermal Characterization — Defining the Core Identity

With a pure compound in hand, we can begin to define its fundamental physical and thermal properties. This data is crucial for identification, assessing stability, and ensuring safe handling.

Elemental and Physical Properties

Preliminary tests can confirm the presence of the nitro group and establish basic physical constants.

-

Elemental Analysis: A qualitative test like the Sodium Fusion Test can confirm the presence of nitrogen.[8]

-

Melting Point: A sharp melting point range is a strong indicator of purity for a solid compound.

-

Solubility: Determining the compound's solubility in various solvents (e.g., water, ethanol, DMSO, acetone) is vital for preparing solutions for subsequent analyses.[9]

Thermal Stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Understanding a nitro compound's response to heat is paramount for safety. TGA and DSC provide critical insights into thermal stability.[10][11][12]

-

TGA measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures and the presence of residual volatiles.[11][13]

-

DSC measures the heat flow into or out of a sample as it is heated, identifying phase transitions (like melting) and exothermic decompositions, which are characteristic of many nitro compounds.[13][14]

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the purified compound into a TGA/DSC pan (e.g., aluminum).

-

Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

-

Method Programming: Program the instrument with the desired temperature profile. A typical method involves ramping the temperature at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Acquisition: Initiate the run and record the mass change (TGA) and differential heat flow (DSC) as a function of temperature.

-

Data Analysis: Determine key parameters from the resulting thermograms, such as the onset of decomposition, the temperature of maximum decomposition rate, and the enthalpy of decomposition (ΔH).

| Parameter | Description | Typical Value |

| Tonset (°C) | Onset temperature of decomposition | > 150 °C |

| Tpeak (°C) | Peak temperature of exothermic event | > 200 °C |

| Mass Loss (%) | % of mass lost during decomposition | Varies |

| ΔHdecomp (J/g) | Enthalpy of decomposition | Varies (High values indicate high energy release) |

Electrochemical Behavior: Cyclic Voltammetry (CV)

Cyclic Voltammetry is a powerful technique for probing the redox properties of a molecule.[15] For nitro compounds, it is particularly useful for studying the reduction of the nitro group, which often proceeds in distinct steps.[16] This information is invaluable in fields like sensor development or in understanding metabolic pathways.

-

Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M Bu₄NPF₆).[17]

-

Cell Assembly: Assemble a three-electrode electrochemical cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[17]

-

De-aeration: Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can interfere with the measurement.

-

Data Acquisition: Apply a potential waveform to the working electrode and measure the resulting current. A typical CV scan involves sweeping the potential to a negative value, then reversing the scan back to the starting potential.

-

Data Analysis: Identify the potentials of reduction and oxidation peaks from the voltammogram.

| Parameter | Description | Typical Value (vs. Ag/AgCl) |

| Epc (V) | Cathodic peak potential (Reduction) | -0.5 to -1.5 V |

| Epa (V) | Anodic peak potential (Oxidation) | Varies (if reversible) |

| E1/2 (V) | Formal reduction potential | Calculated from Epc and Epa |

Section 3: Spectroscopic and Structural Elucidation — Visualizing the Molecule

Spectroscopic methods provide the definitive evidence for a molecule's structure. Each technique offers a unique piece of the puzzle, and together they allow for unambiguous structural assignment.[18][19]

Caption: Integrated workflow for the structural elucidation of a novel compound.

Core Spectroscopic Techniques

-

Mass Spectrometry (MS): This technique provides the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. High-resolution MS can yield the exact molecular formula. The fragmentation pattern gives clues about the molecule's structure.[20][21]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds.[19] The nitro group exhibits strong, characteristic absorption bands.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structure determination in solution. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton.

-

UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within a molecule and is particularly useful for identifying conjugated systems, which are common in aromatic nitro compounds.[9][19]

| Technique | Information Provided | Characteristic Signature for Nitro Compounds |

| Mass Spec | Molecular Weight, Molecular Formula | Molecular ion peak (M+). |

| IR Spec | Functional Groups | Strong absorptions at ~1550 cm⁻¹ (asymmetric) and ~1375 cm⁻¹ (symmetric) for the N-O stretch.[9] |

| ¹H NMR | Proton environment & connectivity | Protons on aromatic rings are shifted downfield due to the electron-withdrawing effect of -NO₂. |

| ¹³C NMR | Carbon skeleton | The carbon atom attached to the -NO₂ group is significantly deshielded. |

| UV-Vis Spec | Conjugated π systems | Absorption bands often appear at longer wavelengths (>270 nm) for aromatic nitro compounds.[9] |

The Gold Standard: X-Ray Crystallography

For crystalline solids, single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of the molecule.[22][23] It reveals precise bond lengths, bond angles, and intermolecular interactions, making it the ultimate tool for structural confirmation.[22][24] Growing a high-quality crystal is often the rate-limiting step.[17][22]

Section 4: Computational Corroboration — The In Silico Perspective

Modern chemical research benefits immensely from computational chemistry. Techniques like Density Functional Theory (DFT) can be used to calculate and predict many of the properties we measure experimentally.[25][26][27] By calculating the optimized geometry, spectroscopic properties (IR, NMR), and electronic structure, we can corroborate our experimental findings and gain deeper mechanistic insights.[24][28]

Section 5: Safety and Handling — A Culture of Prevention

Nitro compounds must be handled with care. Their potential toxicity and, in some cases, explosive nature demand strict adherence to safety protocols.[29][30][31]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle compounds in a well-ventilated fume hood. Avoid creating dust.[32]

-

Storage: Store nitro compounds in clearly labeled, tightly sealed containers in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials.[33]

-

Spill Management: In case of a spill, do not dry sweep. Gently wet the material with water before carefully collecting it for disposal.[34]

-

Waste Disposal: Dispose of all waste in accordance with institutional and local environmental regulations. Never mix nitro compound waste with other chemical waste streams without verification of compatibility.[30][34]

Caption: Core safety protocols for handling novel nitro compounds.

Conclusion

The characterization of a novel nitro compound is a systematic investigation that builds a pyramid of knowledge. It starts with a pure, well-defined foundation established through synthesis and purification. Upon this base, we layer an understanding of its physicochemical, thermal, and electrochemical properties. The structure is then definitively elucidated through a suite of spectroscopic techniques, ideally culminating in an X-ray crystal structure. Throughout this entire process, an unwavering commitment to safety is the scaffolding that protects the researcher and ensures the integrity of the work. This comprehensive approach transforms an unknown molecule into a well-understood entity, ready for its intended application in the advancement of science and technology.

References

- Ju, X.-H., & Li, J.-F. (Year).

- National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. U.S. National Library of Medicine.

- MDPI. (n.d.). Cycloruthenated Imines: A Step into the Nanomolar Region.

- ScienceMadness.org. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives.

- e-Spacio UNED. (n.d.). The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations.

- (Author). (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (Source not fully available).

- ResearchGate. (2025). Comparison of DFT Methods for the Investigation of the Reduction Mechanisms of Aromatic Nitro- and Nitroso Compounds.

- Yan, G., & Yang, M. (2013). Recent advances in the synthesis of aromatic nitro compounds. Organic & Biomolecular Chemistry, 11(16).

- ResearchGate. (2025). Comparisons of TGA and DSC approaches to evaluate nitrocellulose thermal degradation energy and stabilizer efficiencies.

- PubMed. (2023). [Chemical Composition and Characterization of Nitroaromatic Compounds in Urban Areas of Shanghai].

- ACS Publications. (2022). Synthesis of Nitro Compounds from Nitrogen Dioxide Captured in a Metal-Organic Framework. Journal of the American Chemical Society.

- Chemazon Official. (2023). IR, UV-Vis, NMR Spectroscopy, Mass Spectrometry. YouTube.

- CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose.

- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.

- ResearchGate. (2025). The Structure of Nitro- and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations.

- orientjchem.org. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).

- Merck KGaA. (2024). Aldrich 146439 - SAFETY DATA SHEET.

- PubMed. (2009). A DFT study on nitrotriazines.

- MDPI. (n.d.). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research.

- ResearchGate. (n.d.). Typical cyclic voltammogram of nitroaromatic compounds in different media.

- UKEssays. (2017). Synthesis and Purification of Nitrophenols.

- National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. U.S. National Library of Medicine.

- IIT Kanpur. (2017). A Practical Beginner's Guide to Cyclic Voltammetry.

- (Author). (2013). Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy. (Source not fully available).

- Health and Safety Executive. (n.d.). Storage And Handling Of Industrial Nitrocellulose.

- ResearchGate. (n.d.). Structure of common nitroaromatic compounds.

- (Author). (2024). Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach. (Source not fully available).

- National Center for Biotechnology Information. (n.d.). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. U.S. National Library of Medicine.

- Wikipedia. (n.d.). Nitro compound.

- MDPI Books. (n.d.). Nitro Compounds and Their Derivatives in Organic Synthesis.

- Wikipedia. (n.d.). X-ray crystallography.

- National Center for Biotechnology Information. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. U.S. National Library of Medicine.

- Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.

- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.

- DTIC. (n.d.). Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA.

- ResearchGate. (n.d.). Cyclic voltammograms of the nitro / nitro radical anion couple of....

- MDPI. (2023). DFT Study of Adsorption Behavior of Nitro Species on Carbon-Doped Boron Nitride Nanoribbons for Toxic Gas Sensing.

- IJRASET. (2018). Electrooxidation and Kinetic Study of p- Nitroaniline in Acidic Solution.

- Leah4sci. (2024). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. YouTube.

- National Center for Biotechnology Information. (n.d.). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. U.S. National Library of Medicine.

- SciELO. (n.d.). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method.

- ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.

- Academia.edu. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).

- ResearchGate. (2010). A DFT Study on Nitro Derivatives of Pyridine.

- (Author). (n.d.). 6. analytical methods. (Source not fully available).

- U.S. Environmental Protection Agency. (n.d.). material safety data sheet.

- Roberts, J. D., & Caserio, M. C. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts.

- (Author). (n.d.). 5: Organic Spectrometry. (Source not fully available).

- IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).

Sources

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of aromatic nitro compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Nitro Compounds and Their Derivatives in Organic Synthesis | MDPI Books [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Nitro compound - Wikipedia [en.wikipedia.org]

- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 7. ukessays.com [ukessays.com]

- 8. iscnagpur.ac.in [iscnagpur.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. tainstruments.com [tainstruments.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. iitk.ac.in [iitk.ac.in]

- 14. scielo.br [scielo.br]

- 15. iitk.ac.in [iitk.ac.in]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. lehigh.edu [lehigh.edu]

- 19. Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy [chem-is-you.blogspot.com]

- 20. youtube.com [youtube.com]

- 21. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 24. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations [e-spacio.uned.es]

- 25. researchgate.net [researchgate.net]

- 26. A DFT study on nitrotriazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Detection of nitro-aromatics using C 5 N 2 as an electrochemical sensor: a DFT approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05600K [pubs.rsc.org]

- 29. sciencemadness.org [sciencemadness.org]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. pubs.acs.org [pubs.acs.org]

- 32. carlroth.com:443 [carlroth.com:443]

- 33. epa.gov [epa.gov]

- 34. cedrec.com [cedrec.com]

Methodological & Application

The Nitrobenzamide Scaffold: A Frontier in Medicinal Chemistry Explored Through the Lens of N,N,2-Trimethyl-5-nitrobenzamide

Introduction: Unveiling the Potential of a Sparsely Explored Chemical Entity

In the vast landscape of medicinal chemistry, the exploration of novel chemical scaffolds is the cornerstone of discovering next-generation therapeutics. This document delves into the potential applications of the nitrobenzamide scaffold, with a specific focus on the hypothetical yet illustrative compound, N,N,2-trimethyl-5-nitrobenzamide. While direct, extensive research on this particular molecule is not publicly available, its structural motifs—a nitroaromatic ring and a benzamide core—are present in a wide array of biologically active compounds. This guide will, therefore, extrapolate from established knowledge of related structures to provide a forward-looking perspective on the potential therapeutic avenues and research protocols for N,N,2-trimethyl-5-nitrobenzamide and its analogs.

The nitro group, often considered a "love-hate" functional group in medicinal chemistry, can be both a pharmacophore and a toxicophore.[1][2] Its strong electron-withdrawing nature significantly influences the electronic properties of the parent molecule, often enhancing interactions with biological targets.[2] The benzamide moiety, on the other hand, is a well-established pharmacophore found in drugs targeting a range of conditions from psychosis to cancer.[3][4][5] The strategic combination of these two functionalities in N,N,2-trimethyl-5-nitrobenzamide presents a compelling case for its investigation as a novel therapeutic agent.

This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the medicinal chemistry of nitrobenzamides. We will dissect the potential mechanisms of action, propose detailed synthetic and biological evaluation protocols, and provide a framework for a rational drug discovery campaign centered around this promising scaffold.

Part 1: The Nitrobenzamide Scaffold - A Synthesis of Bioactivity

The unique combination of the nitro group and the benzamide core suggests several potential avenues for therapeutic intervention. The nitroaromatic component is a hallmark of compounds with antimicrobial and antiparasitic activity, where the nitro group can undergo bioreduction in hypoxic environments to generate cytotoxic reactive nitrogen species.[1][2] This mechanism is the basis for the efficacy of drugs like metronidazole.[6]

Furthermore, the benzamide structure is a versatile scaffold. Various substituted benzamides have been developed as dopamine D2 receptor antagonists for the treatment of schizophrenia, while others have shown promise as anticonvulsants.[3] More recently, benzamide derivatives have emerged as ligands for Cereblon (CRBN), a component of the E3 ubiquitin ligase complex, opening up possibilities in the realm of targeted protein degradation with proteolysis-targeting chimeras (PROTACs).[4][5][7]

The N,N-dimethyl and the ortho-methyl substitutions on the benzamide of our lead molecule, N,N,2-trimethyl-5-nitrobenzamide, would further modulate its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile.

Hypothesized Therapeutic Applications and Mechanisms of Action

Based on the activities of related compounds, we can hypothesize the following potential applications for N,N,2-trimethyl-5-nitrobenzamide:

| Potential Therapeutic Area | Hypothesized Mechanism of Action | Key Structural Feature |

| Antimicrobial/Antiparasitic | Bioreduction of the nitro group in anaerobic or hypoxic microorganisms to form cytotoxic radicals that damage DNA and other macromolecules.[1][2] | 5-Nitro group |

| Oncology | 1. Hypoxia-activated prodrug: Selective cytotoxicity in the hypoxic microenvironment of solid tumors. 2. Cereblon (CRBN) modulation: Potential as a ligand for CRBN-based PROTACs to induce targeted protein degradation of oncoproteins.[4][5] | 5-Nitro group (hypoxia activation), Benzamide core (CRBN binding) |

| Central Nervous System (CNS) Disorders | Modulation of neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT2A) or ion channels, based on the broad activity of other benzamide derivatives.[3] | Benzamide scaffold |

Part 2: A Roadmap for Investigation - Synthetic and Biological Protocols

A systematic investigation of N,N,2-trimethyl-5-nitrobenzamide requires robust synthetic and biological evaluation protocols. The following sections provide a detailed, step-by-step guide for researchers to synthesize and characterize this compound and to explore its potential therapeutic activities.

Protocol 1: Synthesis of N,N,2-trimethyl-5-nitrobenzamide

This protocol outlines a plausible synthetic route starting from commercially available materials.

Objective: To synthesize N,N,2-trimethyl-5-nitrobenzamide in high purity.

Materials:

-

2-Methyl-5-nitrobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Dimethylamine (2M solution in THF)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Acid Chloride Formation:

-

To a solution of 2-methyl-5-nitrobenzoic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) if using oxalyl chloride.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

Monitor the reaction by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing by LC-MS to confirm the formation of the methyl ester.

-

Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 2-methyl-5-nitrobenzoyl chloride.

-

-

Amide Coupling:

-

Dissolve the crude acid chloride in anhydrous DCM.

-

In a separate flask, prepare a solution of dimethylamine (2.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the acid chloride.

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N,2-trimethyl-5-nitrobenzamide.

-

-

Characterization:

-

Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Visualizing the Synthetic Workflow:

Caption: Synthetic scheme for N,N,2-trimethyl-5-nitrobenzamide.

Protocol 2: In Vitro Evaluation of Antimicrobial Activity

Objective: To determine the minimum inhibitory concentration (MIC) of N,N,2-trimethyl-5-nitrobenzamide against a panel of pathogenic bacteria and fungi.

Materials:

-

N,N,2-trimethyl-5-nitrobenzamide (stock solution in DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

-

Negative control (DMSO vehicle)

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

Culture the microbial strains overnight in their respective growth media.

-

Dilute the cultures to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria, 0.5-2.5 x 10³ CFU/mL for fungi).

-

-

Serial Dilution of the Test Compound:

-

Perform a two-fold serial dilution of the N,N,2-trimethyl-5-nitrobenzamide stock solution in the appropriate growth medium in a 96-well plate. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.

-

Include wells for positive control (antibiotic only), negative control (medium and inoculum), and vehicle control (medium, inoculum, and DMSO at the highest concentration used).

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Visual inspection or measurement of optical density (OD) at 600 nm can be used to determine growth inhibition.

-

Visualizing the Antimicrobial Screening Workflow:

Caption: Workflow for in vitro antimicrobial activity screening.

Protocol 3: Evaluation of Cytotoxicity in Cancer Cell Lines

Objective: To assess the cytotoxic potential of N,N,2-trimethyl-5-nitrobenzamide against a panel of human cancer cell lines.

Materials:

-

N,N,2-trimethyl-5-nitrobenzamide (stock solution in DMSO)

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

Normal human cell line (e.g., hTERT-RPE1) for selectivity assessment

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

-

Positive control cytotoxic drug (e.g., Doxorubicin)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

The next day, treat the cells with serial dilutions of N,N,2-trimethyl-5-nitrobenzamide (e.g., from 100 µM to 0.1 µM).

-

Include wells for a positive control, a negative control (medium only), and a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Viability Assay:

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time and then measure the absorbance or fluorescence/luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

-

Part 3: Future Directions and Concluding Remarks

The exploration of N,N,2-trimethyl-5-nitrobenzamide and its analogs represents a promising, albeit underexplored, area of medicinal chemistry. The protocols outlined in this guide provide a solid foundation for initiating a drug discovery program centered on this scaffold.

Future studies should focus on:

-

Mechanism of Action Studies: If antimicrobial or anticancer activity is observed, further experiments should be conducted to elucidate the precise mechanism of action. This could involve investigating DNA damage, reactive oxygen species generation, or specific enzyme inhibition.

-

Structure-Activity Relationship (SAR) Studies: A library of analogs should be synthesized to explore the SAR around the nitrobenzamide core. Modifications to the substitution pattern on the aromatic ring and the N-alkyl groups could lead to improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety Studies: Promising lead compounds should be advanced into animal models of infection or cancer to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

References

-

Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel), 15(6), 717. [Link][1][2]

-

PubChem. 2-Nitrobenzamide. [Link]

-

Zheng, T., et al. (2024). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. BMC Chemistry, 18(1), 18. [Link][6]

-

Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link][3]

-

Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(22), 15356–15378. [Link][4][5][7]

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 6. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Exploring the Anti-Tumor Potential of Substituted Nitrobenzamides: A Guide for Researchers

Introduction: The Therapeutic Promise of a Privileged Scaffold

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of clinically successful drugs.[1] The strategic introduction of a nitro group to this scaffold dramatically alters its electronic properties, paving the way for a new generation of therapeutic agents with potent anti-tumor activity.[2] This guide provides an in-depth exploration of the anti-tumor properties of substituted nitrobenzamides, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their action, provide detailed protocols for their evaluation, and present a framework for their preclinical assessment.

While the presence of a nitro group can sometimes be a structural alert for mutagenicity, numerous nitroaromatic compounds have emerged as promising anticancer agents.[3] The strong electron-withdrawing nature of the nitro group can enhance a compound's interaction with biological targets and can be bioreductively activated in the hypoxic environment characteristic of solid tumors.[2]

Mechanisms of Action: A Multi-pronged Attack on Cancer

Substituted nitrobenzamides exert their anti-tumor effects through a variety of mechanisms, often targeting multiple signaling pathways crucial for cancer cell survival and proliferation.[4][5] This multi-targeted approach is a significant advantage in combating the complexity and heterogeneity of cancer.

Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition

A key mechanism of action for some N-benzylbenzamide derivatives is the inhibition of tubulin polymerization.[6] By binding to the colchicine binding site on tubulin, these compounds disrupt the formation of microtubules, essential components of the cytoskeleton. This interference with microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis.[6]

Epigenetic Modulation: Histone Deacetylase (HDAC) Inhibition

Certain benzamide derivatives have been identified as potent histone deacetylase (HDAC) inhibitors.[7][8] HDACs play a critical role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of tumor suppressor genes. By inhibiting HDACs, these compounds promote histone hyperacetylation, resulting in a more open chromatin state, re-expression of tumor suppressor genes, and ultimately, cell cycle arrest and apoptosis.[9]

Targeting DNA Repair Pathways: PARP Inhibition

The benzamide scaffold is also a key feature in a number of Poly(ADP-ribose) polymerase (PARP) inhibitors.[10][11] PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and cell death through a process known as synthetic lethality.

Induction of Apoptosis and Inhibition of Pro-Survival Signaling

Many substituted nitrobenzamides have been shown to induce apoptosis, or programmed cell death, in cancer cells.[12][13] This can be achieved through various interconnected pathways:

-

NFκB Pathway Inhibition: Some N-substituted benzamides can inhibit the activation of NFκB, a transcription factor that promotes the expression of pro-survival genes.[13] By blocking NFκB, these compounds sensitize cancer cells to apoptotic stimuli.

-

Modulation of Akt/mTOR and ERK Pathways: Certain nitro-substituted compounds have been shown to inhibit the Akt/mTOR and ERK signaling pathways, which are frequently overactive in cancer and play a central role in cell growth, proliferation, and survival.[14]

The following diagram illustrates the multifaceted mechanisms of action of substituted nitrobenzamides.

Caption: Mechanisms of Anti-Tumor Activity of Substituted Nitrobenzamides.

In Vitro Evaluation: A Step-by-Step Guide

A crucial first step in evaluating the anti-tumor potential of novel substituted nitrobenzamides is a comprehensive in vitro assessment.[15][16][17] This typically involves a panel of cancer cell lines to determine the compound's potency and selectivity.

Cell Viability Assays: Gauging Cytotoxicity

Cell viability assays are fundamental for determining the concentration at which a compound inhibits cancer cell growth.[18][19] The MTT and XTT assays are widely used colorimetric methods that measure the metabolic activity of viable cells.

Table 1: Comparison of MTT and XTT Assays

| Feature | MTT Assay | XTT Assay |

| Principle | Reduction of yellow MTT to purple formazan crystals by mitochondrial dehydrogenases.[20] | Reduction of XTT to a water-soluble orange formazan product.[21] |

| Solubility of Product | Insoluble, requires a solubilization step.[20] | Soluble in culture medium.[21] |

| Endpoint | Absorbance measurement after solubilization. | Direct absorbance measurement. |

| Advantages | Cost-effective and well-established. | Simpler and faster protocol. |

| Disadvantages | Requires an additional solubilization step. | Can be more expensive than MTT. |

Protocol 1: MTT Cell Viability Assay [19][20]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the substituted nitrobenzamide and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[20]

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[20]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 590 nm using a microplate reader.[20]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: XTT Cell Viability Assay [21]

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.

-

XTT Addition: Add the prepared XTT working solution to each well.

-

Incubation: Incubate the plate at 37°C for 2-4 hours.

-

Absorbance Reading: Read the absorbance at 450 nm and 660 nm (for background correction) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and the IC50 value.

Cell Cycle Analysis: Unveiling Effects on Cell Division

To understand how a compound affects cell proliferation, it is essential to analyze its impact on the cell cycle.[22][23] Flow cytometry with propidium iodide (PI) staining is a standard method for this purpose.[24]

Protocol 3: Cell Cycle Analysis by Flow Cytometry [25]

-

Cell Treatment: Treat cancer cells with the substituted nitrobenzamide at its IC50 concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while gently vortexing.[25] The cells can be stored at 4°C for up to two weeks.[25]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assays: Confirming Programmed Cell Death